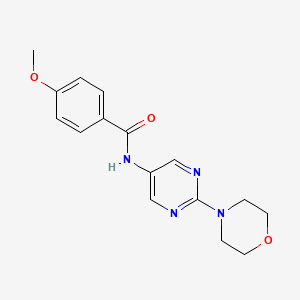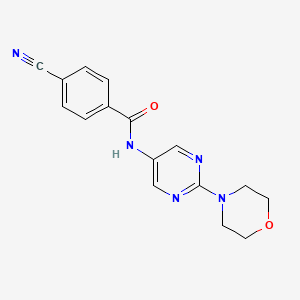![molecular formula C12H10N4OS B11194922 1-{4-[(furan-2-ylmethyl)sulfanyl]phenyl}-1H-tetrazole](/img/structure/B11194922.png)
1-{4-[(furan-2-ylmethyl)sulfanyl]phenyl}-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[(FURAN-2-YL)METHYL]SULFANYL}PHENYL)-1H-1,2,3,4-TETRAZOLE is a heterocyclic compound that features a unique combination of a furan ring, a phenyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[(FURAN-2-YL)METHYL]SULFANYL}PHENYL)-1H-1,2,3,4-TETRAZOLE typically involves the following steps:
Formation of the Furan-2-ylmethyl Sulfanyl Intermediate: This step involves the reaction of furan-2-carbaldehyde with a thiol compound under acidic conditions to form the furan-2-ylmethyl sulfanyl intermediate.
Coupling with Phenyl Tetrazole: The intermediate is then coupled with a phenyl tetrazole derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(4-{[(FURAN-2-YL)METHYL]SULFANYL}PHENYL)-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-(4-{[(FURAN-2-YL)METHYL]SULFANYL}PHENYL)-1H-1,2,3,4-TETRAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(4-{[(FURAN-2-YL)METHYL]SULFANYL}PHENYL)-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in oxidative stress pathways, leading to the inhibition of reactive oxygen species (ROS) production.
Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation, thereby exerting its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Furan Derivatives: Compounds such as furan-2-carbaldehyde and furan-2,3-dione.
Tetrazole Derivatives: Compounds like 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole.
Uniqueness: 1-(4-{[(FURAN-2-YL)METHYL]SULFANYL}PHENYL)-1H-1,2,3,4-TETRAZOLE is unique due to its combination of a furan ring, a phenyl group, and a tetrazole ring, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit a broad spectrum of biological activities.
Properties
Molecular Formula |
C12H10N4OS |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
1-[4-(furan-2-ylmethylsulfanyl)phenyl]tetrazole |
InChI |
InChI=1S/C12H10N4OS/c1-2-11(17-7-1)8-18-12-5-3-10(4-6-12)16-9-13-14-15-16/h1-7,9H,8H2 |
InChI Key |
KNAIMYHEIORGBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CSC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methoxyphenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide](/img/structure/B11194846.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11194849.png)
![3-(furan-2-yl)-6-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11194853.png)

![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole](/img/structure/B11194862.png)
![3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11194863.png)
![5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B11194864.png)

![2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11194884.png)
![N-(3-Acetylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11194893.png)
![2-[(4-chlorobenzyl)sulfanyl]-3-(4-fluorophenyl)quinazolin-4(3H)-one](/img/structure/B11194899.png)
![7-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11194906.png)
![2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11194915.png)

